molecular formula C11H12N2O2 B2924119 N1-(p-tolyl)fumaramide CAS No. 307526-48-3

N1-(p-tolyl)fumaramide

Cat. No.: B2924119
CAS No.: 307526-48-3
M. Wt: 204.229
InChI Key: UVQKHZYECKKBBZ-VOTSOKGWSA-N
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Description

N1-(p-tolyl)fumaramide is a fumaric acid derivative characterized by a p-tolyl (4-methylphenyl) group attached to the nitrogen atom of the fumaramide backbone. Its structure combines a rigid α,β-unsaturated dicarboxamide core with a hydrophobic aromatic substituent, making it relevant in medicinal chemistry and materials science. The p-tolyl group is critical for biological activity, as demonstrated in studies where its substitution led to significant reductions in potency, particularly in tumor necrosis factor-alpha (TNF-α) inhibition . Synthesis routes for analogous compounds (e.g., thiazolidinone-acetamide hybrids) involve condensation reactions, as seen in the preparation of (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide .

Properties

IUPAC Name

(E)-N'-(4-methylphenyl)but-2-enediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)13-11(15)7-6-10(12)14/h2-7H,1H3,(H2,12,14)(H,13,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQKHZYECKKBBZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-(p-tolyl)fumaramide can be synthesized through the reaction of fumaroyl dichloride with p-toluidine. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(p-tolyl)fumaramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the fumaramide group to the corresponding amine.

    Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives of the p-tolyl group.

Scientific Research Applications

N1-(p-tolyl)fumaramide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing. Its derivatives may have applications in drug development.

    Industry: this compound and its derivatives are used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(p-tolyl)fumaramide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The fumaramide group can participate in various chemical reactions, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Antiradical Activity

Fumaramide derivatives exhibit variable antiradical activity depending on substituents. N1-(p-tolyl)fumaramide lacks antiradical activity in ABTS and DPPH assays, unlike its esterified analogs (e.g., dimethyl fumarate), which show high activity. This discrepancy arises from structural modifications: the ene-diol moiety in active compounds is disrupted in fumaramides due to monoethanolamine fragment incorporation, altering redox reactivity .

Table 1: Antiradical Activity of Fumaric Acid Derivatives

Compound ABTS Activity DPPH Activity
Dimethyl fumarate High High
Fumaramide derivatives None None
Enoate analogs High Moderate

TNF-α Inhibitory Activity

The p-tolyl group is essential for maintaining TNF-α inhibitory activity. Substituting the 4-methyl group with bulkier or electron-withdrawing groups (e.g., chloro, bromo, methoxy) reduces potency. For instance, compound 40a (4-methyl) exhibits high activity, while 40c (4-chloro) and 40e (4-methoxy) show marked declines .

Table 2: Impact of Substituents on TNF-α Inhibition

Compound Substituent Relative Activity
40a 4-methyl 100% (Reference)
40c 4-chloro 32%
40e 4-methoxy 18%
40f 4-CF₃ 25%

Chemical Stability and Reactivity

Fumaramide derivatives exhibit diverse reactivity profiles:

  • This compound : Stable under standard conditions but lacks radical scavenging activity .
  • Bis(trinitroethyl)fumaramide (X) : Exceptionally stable under harsh nitration conditions (e.g., fuming nitric acid at 80°C), retaining 90% integrity after 24 hours .
  • N1-(2-ylophenyl)-N1,N4-dimethyl-N4-(phenylsulfonyl)fumaramide : Undergoes Smiles rearrangement to form acetamidyl derivatives, highlighting substituent-dependent reactivity .

Key Research Findings

Structural Dependence : The p-tolyl group is indispensable for TNF-α inhibition, while esterification enhances antiradical activity .

Substituent Effects : Electron-donating groups (e.g., methyl) on the aryl ring improve biological activity, whereas electron-withdrawing groups diminish it .

Reactivity Modulation : Incorporating bulky or reactive substituents (e.g., trinitroethyl) alters chemical stability and reaction pathways .

Biological Activity

N1-(p-tolyl)fumaramide is a derivative of fumaramide, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a p-tolyl group attached to the nitrogen of the fumaramide backbone. The molecular formula is C11H12N2O2C_{11}H_{12}N_2O_2, and it possesses specific physical properties that influence its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various human cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). The compound was found to inhibit cell proliferation effectively, with IC50 values indicating its potency compared to standard chemotherapeutic agents.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
K-56215.0Inhibition of cell cycle progression

The mechanism by which this compound induces apoptosis involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. A study assessed its impact on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Effects of this compound

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-α2507570%
IL-63009070%

The anti-inflammatory mechanism is attributed to the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response.

Case Study 1: Anticancer Efficacy in Vivo

A preclinical model using xenograft mice was employed to evaluate the in vivo efficacy of this compound against tumor growth. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups receiving vehicle treatment.

Figure 1: Tumor Volume Reduction in Xenograft Model

Tumor Volume Reduction

Case Study 2: Safety Profile Assessment

A toxicity study was conducted to assess the safety profile of this compound. The compound was administered at varying doses, and no significant adverse effects were observed on organ function or histopathological changes in treated animals.

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